molecular formula C12H16N4 B13556747 1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine

1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine

Cat. No.: B13556747
M. Wt: 216.28 g/mol
InChI Key: INSRINQMLVGEQQ-UHFFFAOYSA-N
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Description

1-[(3-Methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

1-[(3-Methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(3-Methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

1-[(3-Methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine can be compared to other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

1-[(3-methylcyclobutyl)methyl]pyrazolo[3,4-c]pyridin-4-amine

InChI

InChI=1S/C12H16N4/c1-8-2-9(3-8)7-16-12-6-14-5-11(13)10(12)4-15-16/h4-6,8-9H,2-3,7,13H2,1H3

InChI Key

INSRINQMLVGEQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)CN2C3=C(C=N2)C(=CN=C3)N

Origin of Product

United States

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